3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine

Lipophilicity Medicinal Chemistry Physicochemical Properties

The 3-position benzyloxy substituent fundamentally differentiates this scaffold from cheaper 3-methoxy or 3-ethoxy analogs, altering lipophilicity (cLogP=2.8), steric bulk, and enabling π–π stacking with aromatic residues in biological targets. Substituting with an analog risks divergent SAR and assay failure. Its conformationally constrained cyclobutane core with geminal dimethyl substitution provides an ideal template for sp³-rich library synthesis. The primary amine handle allows facile functionalization via amide coupling or reductive amination; the benzyloxy group serves as a protected phenol or phenylalanine side chain surrogate for non-aromatic bioisostere exploration.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1518855-39-4
Cat. No. B1527961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine
CAS1518855-39-4
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1(C(CC1OCC2=CC=CC=C2)N)C
InChIInChI=1S/C13H19NO/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9,14H2,1-2H3
InChIKeyCXYDSYBZISZBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine (CAS 1518855-39-4) Procurement Guide: Key Specifications, Purity, and Research Utility


3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine (CAS 1518855-39-4) is a substituted cyclobutylamine featuring a benzyloxy group at the 3-position and geminal dimethyl substitution at the 2-position of the cyclobutane ring. Its molecular formula is C13H19NO, with a molecular weight of 205.3 g/mol and a predicted density of 1.03±0.1 g/cm³ . The compound is primarily supplied for research purposes with purities typically ranging from 95% to 98% . As a constrained amine scaffold, it serves as a versatile building block in medicinal chemistry for the synthesis of more complex pharmaceutical intermediates and as a structural component for exploring sp³-rich chemical space [1].

Why 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine Cannot Be Substituted with Generic Cyclobutylamines


The benzyloxy substituent at the 3-position of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine fundamentally distinguishes it from other 3-substituted-2,2-dimethylcyclobutan-1-amines (e.g., 3-methoxy or 3-ethoxy analogs) and the unsubstituted core scaffold. This difference is not trivial; it alters critical physicochemical properties, including lipophilicity, steric bulk, and hydrogen-bonding potential, which directly impact solubility, membrane permeability, and target engagement [1]. The benzyloxy group can engage in π–π stacking interactions with aromatic residues in biological targets, a feature absent in simpler alkyl ether analogs [1]. Consequently, substituting this compound with a less complex or cheaper analog will likely result in divergent structure-activity relationships (SAR), altered pharmacokinetic profiles, and potentially failed biological assays, underscoring the necessity of procuring the specific compound for research programs where the benzyloxy moiety is a critical pharmacophoric element .

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine: Quantitative Evidence for Scientific Selection


Differentiation via Lipophilicity: Predicted LogP of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine vs. 3-Methoxy and 3-Ethoxy Analogs

The predicted LogP (cLogP) for 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine is calculated to be 2.8, reflecting the significant lipophilic contribution of the benzyloxy group. This contrasts with the cLogP of 0.5 for the 3-methoxy analog and 1.2 for the 3-ethoxy analog. The benzyloxy group thus provides a 2.3-unit increase in lipophilicity over the methoxy derivative, which can substantially alter membrane permeability and in vivo distribution profiles [1].

Lipophilicity Medicinal Chemistry Physicochemical Properties

Steric and Conformational Differentiation: Impact of Benzyloxy vs. Alkoxy Substituents on Cyclobutane Ring Conformation

The geminal dimethyl substitution at the 2-position introduces steric constraint, forcing the cyclobutane ring into a defined puckered conformation. The addition of the bulky benzyloxy group at the 3-position further restricts conformational flexibility compared to the smaller methoxy or ethoxy analogs. This conformational restriction is a key design element in medicinal chemistry for achieving enhanced target binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation, a feature supported by SAR studies on related cyclobutylamine scaffolds .

Conformational Analysis Steric Effects Structure-Based Drug Design

Potential for π–π Stacking Interactions: Benzyloxy Group as an Aryl Pharmacophore Mimic

The benzyloxy group in 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine contains a phenyl ring capable of forming π–π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in protein binding sites. In contrast, the 3-methoxy and 3-ethoxy analogs lack this aryl functionality, limiting their interaction repertoire. This capability is crucial for targeting proteins with aromatic-rich binding pockets, such as GPCRs and kinases. Molecular docking simulations on structurally related cyclobutylamine derivatives have shown that aromatic moieties significantly enhance binding affinity through these interactions [1].

π–π Stacking Ligand-Receptor Interactions Medicinal Chemistry

Optimal Research and Development Applications for 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine


Medicinal Chemistry: Synthesis of sp³-Rich Lead Compounds and Fragment-Based Drug Discovery

Due to its constrained cyclobutane core, lipophilic benzyloxy group, and primary amine handle, this compound is an ideal building block for synthesizing sp³-rich, three-dimensional small molecules. Its use as a core scaffold allows medicinal chemists to systematically explore structure-activity relationships (SAR) around a conformationally restricted template. The amine can be readily functionalized via amide bond formation or reductive amination to generate diverse libraries of compounds for screening against biological targets where shape and lipophilicity are critical parameters .

Synthesis of Chiral Amines and Bioisosteres

As a substituted cyclobutylamine, this compound serves as a precursor for chiral amine synthesis. The cyclobutane ring, particularly with the 2,2-dimethyl substitution, imposes conformational rigidity, making it a valuable scaffold for designing bioisosteres of common aromatic motifs (e.g., phenyl rings). Its benzyloxy group can be viewed as a protected phenol or a surrogate for a phenylalanine side chain, allowing for the exploration of non-aromatic, yet shape-similar, replacements that can improve the physicochemical and pharmacokinetic properties of drug candidates .

Chemical Biology Tool for Studying Lipid-Mediated Signaling

The enhanced lipophilicity conferred by the benzyloxy and gem-dimethyl groups (cLogP = 2.8) makes this compound a suitable scaffold for designing probes to study hydrophobic protein-protein interactions or membrane-associated processes. Its structural features allow it to interact with lipid membranes or hydrophobic binding pockets, providing a starting point for developing chemical tools to investigate cellular signaling pathways where lipophilic interactions are dominant .

Technical Documentation Hub

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